1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
Description
1-(3-Hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a quinazoline-derived compound characterized by a bicyclic core with a thione group at position 2. Key structural features include:
- A 4-methoxyphenyl group at position 2, which may enhance aromatic interactions in biological systems.
- The hexahydroquinazoline scaffold, which imparts conformational flexibility.
Properties
IUPAC Name |
1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-14-9-7-13(8-10-14)17-19-18(23)15-5-2-3-6-16(15)20(17)11-4-12-21/h7-10,21H,2-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVWYFRFFOGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CCCO)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-hydroxypropylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The thione group can be reduced to a thiol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural differences and similarities with analogs from the evidence:
Key Observations :
Comparison with Target Compound :
Biological Activity
1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (commonly referred to as compound 1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of compound 1, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of 342.48 g/mol. Its structure includes a hexahydroquinazoline core with a hydroxyl and methoxy substituent, which may influence its biological properties.
Research indicates that compound 1 exhibits various biological activities, primarily through the modulation of specific biochemical pathways:
- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Properties : Compound 1 has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Effects : Studies have indicated that this compound can protect neuronal cells from apoptosis induced by oxidative stress or excitotoxicity.
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Cell Viability Assays : Compound 1 was tested on various cancer cell lines (e.g., HeLa and MCF-7) using MTT assays. Results indicated a dose-dependent decrease in cell viability, suggesting cytotoxic effects against these cancer cells.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with compound 1 led to an increase in Annexin V-positive cells, indicating the induction of apoptosis in cancer cell lines.
In Vivo Studies
In vivo studies have further elucidated the biological activity of compound 1:
- Neuroprotective Study : In a mouse model of cerebral ischemia, compound 1 significantly prolonged survival time and reduced neurological deficits compared to control groups. This suggests its potential as a neuroprotective agent.
- Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan, administration of compound 1 resulted in a significant reduction in paw edema compared to untreated controls.
Data Table of Biological Activities
Case Study 1: Neuroprotection in Cerebral Ischemia
In a controlled experiment involving Kunming mice subjected to bilateral carotid artery occlusion, compound 1 was administered intraperitoneally. The results indicated that mice treated with compound 1 exhibited significantly longer survival times compared to those receiving saline (control). This study highlights the potential application of compound 1 in neuroprotective therapies for stroke patients.
Case Study 2: Anticancer Properties
A study investigating the anticancer properties of compound 1 involved treating various human cancer cell lines with different concentrations over a period. The results showed that at higher concentrations, there was a marked reduction in cell proliferation and induction of apoptosis. This positions compound 1 as a candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
